molecular formula C24H33N3O6 B594204 雷诺嗪双(N-氧化物) CAS No. 1246816-00-1

雷诺嗪双(N-氧化物)

货号: B594204
CAS 编号: 1246816-00-1
分子量: 459.543
InChI 键: BIUBGFGNJNWYSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ranolazine Bis(N-Oxide) is a derivative of Ranolazine, a piperazine compound primarily used in the treatment of chronic angina. Ranolazine Bis(N-Oxide) is a modified form of Ranolazine, where the nitrogen atoms in the piperazine ring are oxidized to form N-oxides. This compound is of interest due to its potential enhanced pharmacological properties and unique chemical behavior.

科学研究应用

Ranolazine Bis(N-Oxide) has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of N-oxides in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential use in treating cardiovascular diseases, similar to Ranolazine, but with potentially enhanced efficacy.

    Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

作用机制

Target of Action

Ranolazine Bis(N-Oxide) primarily targets the late sodium current (I_Na) in heart muscle cells . This current is present in a variety of voltage-gated sodium channels . The late sodium current plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

Ranolazine Bis(N-Oxide) interacts with its targets by inhibiting the late sodium current . This inhibition leads to a reduction in intracellular calcium levels . By preventing the late or persistent inward sodium current (I_Na), it causes an increase in intracellular calcium levels to decrease .

Biochemical Pathways

The inhibition of the late sodium current by Ranolazine Bis(N-Oxide) affects several biochemical pathways. It leads to a decrease in intracellular calcium overload, which is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion . Additionally, it prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart .

Pharmacokinetics

Ranolazine Bis(N-Oxide) is extensively absorbed after oral administration . It is metabolized in the liver by CYP3A4 and CYP2D6 . The reported clearance rate of orally administered ranolazine is 45 L/h when administered at a dose of 500 mg twice daily . Renal impairment can increase ranolazine serum concentration by 40-50% .

Result of Action

The molecular and cellular effects of Ranolazine Bis(N-Oxide)'s action include a reduction in intracellular calcium levels, leading to reduced tension in the heart wall and reduced oxygen requirements for the muscle . It also inhibits the mitochondrial permeability transition pore (mPTP) opening, cytochrome c release because of cardiolipin peroxidation, and reactive oxygen species formation from mitochondria in heart failure .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Ranolazine Bis(N-Oxide). For example, co-administration of inhibitors of CYP3A4 and CYP2D6, which are involved in the metabolism of ranolazine, can affect ranolazine’s clearance and increase plasma levels .

生化分析

Biochemical Properties

Ranolazine Bis(N-Oxide) plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily through its ability to inhibit sodium and potassium ion channel currents . This interaction reduces intracellular calcium overload, which is critical in conditions like ischemia .

Cellular Effects

Ranolazine Bis(N-Oxide) has profound effects on various types of cells and cellular processes. It influences cell function by modulating ion channel activity, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to reduce levels of high-sensitive C-reactive protein (CRP) in patients with stable coronary artery disease .

Molecular Mechanism

The molecular mechanism of Ranolazine Bis(N-Oxide) involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of the late phase of the inward sodium current during cardiac repolarization . This action leads to a decrease in intracellular calcium, thereby reducing the tension in the left ventricular diastolic wall and potentially preventing ventricular tachycardia .

Metabolic Pathways

Ranolazine Bis(N-Oxide) is involved in several metabolic pathways. It is known to prevent fatty acid oxidation and favor glucose utilization, thereby ameliorating the “energy starvation” of the failing heart .

Transport and Distribution

Ranolazine Bis(N-Oxide) is transported and distributed within cells and tissues. It is a substrate for P-glycoprotein (P-gp), and inhibitors of P-gp may increase its bioavailability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ranolazine Bis(N-Oxide) typically involves the oxidation of Ranolazine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure selective oxidation of the nitrogen atoms in the piperazine ring.

Industrial Production Methods

Industrial production of Ranolazine Bis(N-Oxide) follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.

化学反应分析

Types of Reactions

Ranolazine Bis(N-Oxide) undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions.

    Reduction: The N-oxide groups can be reduced back to the original amine groups using reducing agents like zinc and acetic acid.

    Substitution: The N-oxide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Zinc, acetic acid.

    Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

Major Products

    Oxidation: Further oxidized products.

    Reduction: Ranolazine.

    Substitution: Various substituted derivatives of Ranolazine Bis(N-Oxide).

相似化合物的比较

Similar Compounds

    Ranolazine: The parent compound, used for treating chronic angina.

    Trimetazidine: Another anti-anginal agent with a different mechanism of action.

    Ivabradine: A heart rate-reducing agent used in angina treatment.

Uniqueness

Ranolazine Bis(N-Oxide) is unique due to the presence of N-oxide groups, which may enhance its pharmacological properties and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications.

生物活性

Ranolazine Bis(N-Oxide) is a derivative of ranolazine, a well-known antianginal medication primarily used to treat chronic stable angina. The compound's unique N-oxide functionalities contribute to its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of Ranolazine Bis(N-Oxide), focusing on its mechanisms, effects on metabolic pathways, and potential therapeutic applications.

Sodium Channel Modulation

Ranolazine Bis(N-Oxide) primarily exerts its effects through the inhibition of late sodium current (INaLI_{NaL}). This action is crucial in preventing excessive intracellular sodium accumulation, which can lead to increased intracellular calcium levels via the sodium-calcium exchanger. The modulation of these ion channels helps in reducing myocardial oxygen demand and improving cardiac efficiency .

Glucose Metabolism Enhancement

Research indicates that Ranolazine Bis(N-Oxide) significantly enhances glucose oxidation in cardiac tissues. In studies involving normoxic Langendorff hearts, the compound increased glucose oxidation by 1.5 to 3 times at concentrations of 10 mM. This effect is particularly beneficial in ischemic conditions, where glucose metabolism is often compromised .

Cytotoxicity and Antitumor Potential

The N-oxide functionality of Ranolazine Bis(N-Oxide) may also play a role in its cytotoxic properties. Compounds with N-oxide groups have shown selective cytotoxicity against cancer cells while exhibiting lower toxicity in non-cancerous cells. This selectivity suggests potential applications in cancer therapy .

In Vitro Studies

In vitro experiments have demonstrated that Ranolazine Bis(N-Oxide) binds more effectively to the inactivated state of sodium channels than to their resting state, with dissociation constants indicating strong binding affinity. This property is essential for its role as an antiarrhythmic agent, as it stabilizes the cardiac action potential .

In Vivo Studies

Animal models have shown that Ranolazine Bis(N-Oxide) can dramatically shorten action potential duration (APD) in a concentration-dependent manner. In canine left ventricular myocytes, the compound effectively reduced APD when activated at various frequencies, highlighting its potential for managing arrhythmias .

Clinical Implications

Clinical trials have indicated that ranolazine, including its derivatives like Ranolazine Bis(N-Oxide), can improve glycemic control in diabetic patients by lowering blood glucose levels and glycosylated hemoglobin (HbA1c). This effect positions it as a dual-action drug with both cardiovascular and metabolic benefits .

Case Study 1: Efficacy in Ischemic Heart Disease

A study involving patients with chronic stable angina showed that treatment with Ranolazine significantly improved exercise tolerance and reduced angina episodes. The compound's ability to modulate ion currents contributed to these clinical benefits, making it a valuable option for patients not adequately controlled by conventional therapies .

Case Study 2: Antitumor Activity

In preclinical models, Ranolazine Bis(N-Oxide) demonstrated promising antitumor activity against various cancer cell lines. The compound's selective cytotoxicity was evident, with significantly lower effects on normal fibroblasts compared to tumor cells. This finding supports further investigation into its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity Description Concentration
Sodium Channel Inhibition Reduces late sodium current (INaLI_{NaL})Therapeutic range (2-8 µmol/L)
Glucose Oxidation Enhances glucose oxidation in cardiac tissues10 mM
Cytotoxicity Selective cytotoxic effects against cancer cellsVaries by cell line
Action Potential Duration Shortens APD in canine myocytesConcentration-dependent
Glycemic Control Lowers blood glucose and HbA1c levelsVaries by dosage

属性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O6/c1-18-7-6-8-19(2)24(18)25-23(29)16-27(31)13-11-26(30,12-14-27)15-20(28)17-33-22-10-5-4-9-21(22)32-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUBGFGNJNWYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CC[N+](CC2)(CC(COC3=CC=CC=C3OC)O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858361
Record name N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-00-1
Record name Ranolazine bis(N-oxide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RANOLAZINE BIS(N-OXIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8UVL7D96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。